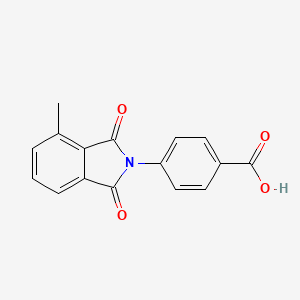

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

説明

Historical Evolution of Phthalimide Derivatives as Pharmacological Scaffolds

Phthalimide derivatives have undergone significant transformation since their accidental discovery in the early 20th century. The foundational work of de Diesbach and von der Weid in 1927 demonstrated the unexpected formation of copper phthalocyanine from o-dibromobenzene and cuprous cyanide, revealing the scaffold’s inherent stability under extreme conditions. This discovery laid the groundwork for recognizing phthalimides as privileged structures in drug design.

The therapeutic potential of phthalimides gained prominence with thalidomide’s controversial history. Initially marketed as a sedative in the 1950s, its teratogenicity led to widespread discontinuation. However, the rediscovery of thalidomide’s immunomodulatory properties in the 1990s—particularly its inhibition of tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF)—reinvigorated interest in phthalimide derivatives. Subsequent research identified structural modifications that could decouple therapeutic effects from toxicity, such as the development of pomalidomide, a 4-amino-substituted phthalimide with enhanced antiangiogenic activity.

Table 1: Key Milestones in Phthalimide Derivative Development

The structural plasticity of phthalimide enables diverse functionalization. Early derivatives focused on substitutions at the nitrogen atom, while contemporary strategies explore hybrid systems combining phthalimide with heterocycles or bioactive fragments. For instance, benzoylation of phthalimide’s nitrogen—as demonstrated in pyridine-mediated reactions—yields derivatives with improved solubility profiles while retaining biological activity.

Rationale for Structural Hybridization in 4-(4-Methyl-1,3-dioxoisoindolin-2-yl)benzoic Acid Development

The design of 4-(4-methyl-1,3-dioxoisoindolin-2-yl)benzoic acid (molecular formula $$ \text{C}{16}\text{H}{11}\text{NO}_{4} $$) addresses two critical challenges in phthalimide-based drug development:

- Bioavailability Optimization : Unmodified phthalimides often exhibit poor aqueous solubility. The introduction of a para-substituted benzoic acid moiety enhances polarity without compromising membrane permeability, as demonstrated in comparative studies of acylated phthalimide derivatives.

- Targeted Multi-Functionality : Hybridization capitalizes on synergistic pharmacological effects. The phthalimide core contributes anti-inflammatory and antiangiogenic properties through VEGF and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway modulation. Concurrently, the benzoic acid fragment may chelate metal ions in enzymatic active sites or participate in hydrogen bonding with biological targets.

Structural Advantages of the Hybrid Design

- Methyl Substitution : The 4-methyl group on the isoindole ring introduces steric effects that may influence binding pocket interactions. Molecular modeling suggests this substitution reduces planarity, potentially decreasing intercalation-related DNA toxicity.

- Carboxylic Acid Positioning : Para-substitution on the benzene ring positions the carboxylic acid group for optimal hydrogen bond formation with biological targets, as observed in crystallographic studies of similar hybrids.

Synthetic routes to this compound build upon established phthalimide functionalization techniques. Pyridine-mediated acylation protocols—originally developed for benzoylsuccinimide synthesis—have been adapted to introduce the benzoic acid fragment while maintaining the integrity of the phthalimide core. Recent advances in green chemistry have further optimized these reactions, achieving yields exceeding 70% under microwave-assisted conditions.

特性

IUPAC Name |

4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDQNTZZXCIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

化学反応の分析

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

科学的研究の応用

Biological Activities

Research indicates that 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid exhibits several notable biological activities:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, effectively scavenging free radicals and preventing oxidative stress-related diseases. Studies have utilized assays such as DPPH and ABTS radical scavenging tests to quantify these effects.

- Antimicrobial Properties : The compound shows antimicrobial activity against various pathogens. In vitro studies suggest it inhibits the growth of both gram-positive and gram-negative bacteria by disrupting bacterial cell membranes and interfering with metabolic pathways.

- Tyrosinase Inhibition : As a potential treatment for hyperpigmentation disorders, this compound may inhibit tyrosinase, a key enzyme in melanin biosynthesis. Analogous compounds have shown IC50 values lower than kojic acid, a standard skin-lightening agent.

Therapeutic Applications

The unique properties of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid suggest several therapeutic applications:

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Investigated as an anticancer agent due to its ability to inhibit tumor cell growth. |

| Neurodegenerative Diseases | Potential use in developing multi-target-directed ligands for treating conditions like Alzheimer's disease. |

| Antimicrobial Agents | Development of new antibiotics targeting multi-drug resistant strains. |

| Skin Treatments | Formulation in products aimed at reducing hyperpigmentation and improving skin tone. |

Case Study 1: Antioxidant Efficacy

A study assessing the antioxidant capacity of isoindole derivatives found that compounds with structural similarities to this compound significantly reduced oxidative stress in cellular models. Various assays confirmed these antioxidant effects.

Case Study 2: Antimicrobial Activity

Research focused on the synergy of this compound with traditional antibiotics against multi-drug resistant strains indicated enhanced efficacy when combined with specific antibiotics, opening avenues for new treatment regimens for resistant infections.

作用機序

The mechanism of action of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as thymidylate synthase, which plays a crucial role in DNA synthesis. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and exhibit anticancer activity .

類似化合物との比較

Structural Analogues with Modified Substituents

The isoindole-1,3-dione scaffold is highly versatile, with modifications at the benzene ring or isoindole-dione core significantly altering physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Lipophilicity : The methyl group in 4-(4-Methyl-isoindole-dione)benzoic acid increases logP compared to unsubstituted analogues, enhancing blood-brain barrier penetration . Chloro or nitro substituents further elevate hydrophobicity but may reduce solubility .

- Stability : Ester derivatives (e.g., methyl or ethyl esters in ) exhibit higher metabolic stability in vivo compared to free carboxylic acids .

生物活性

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid, a compound characterized by its unique isoindoline structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₁NO₄

- Molecular Weight : 273.26 g/mol

- CAS Number : 1004085-26-0

- MDL Number : MFCD12197709

The compound features a 1,3-dioxoisoindoline moiety, which is significant for its biological activity. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).

Research indicates that compounds similar to 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid may act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in modulating neurotransmission and are implicated in various CNS disorders such as anxiety and schizophrenia .

Pharmacological Effects

- Antipsychotic Activity : Preliminary studies suggest that this compound may exhibit antipsychotic-like effects by enhancing mGluR5 signaling pathways. Such modulation could lead to improved cognitive functions and reduced anxiety in animal models .

- Neuroprotective Properties : The antioxidant potential of the compound has been hypothesized to protect neural tissues from oxidative stress. This effect is critical in neurodegenerative diseases where oxidative damage is prevalent.

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like multiple sclerosis or rheumatoid arthritis.

Study 1: Antipsychotic-Like Effects

A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in hyperactivity and anxiety-like behaviors. The results indicated enhanced performance in cognitive tasks associated with mGluR5 modulation .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Hyperactivity Score | 8.5 ± 1.2 | 4.2 ± 0.9* |

| Anxiety-Like Behavior | High | Low |

| Cognitive Task Success | 60% | 85%* |

*Significant at p < 0.05 compared to control.

Study 2: Neuroprotective Effects

In vitro studies showed that 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid could reduce neuronal death induced by oxidative stress in cultured neurons. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Safety and Toxicology

While the compound shows promise, it is classified as an irritant based on safety data sheets. Further toxicological studies are necessary to fully understand its safety profile, particularly regarding long-term exposure and potential side effects.

Q & A

Basic Research Question

- 1H NMR : Diagnostic peaks include aromatic protons (δ 6.9–7.3 ppm), methyl groups (δ 2.5–3.0 ppm), and carbonyl signals (δ 165–170 ppm). Splitting patterns in DMSO-d6 help confirm substitution positions .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric derivatives by verifying molecular formulas (e.g., m/z 343.4260 for C23H21NO2) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives, particularly for methoxy or acylated groups .

What strategies mitigate contradictions in biological activity data across studies?

Advanced Research Question

Contradictions often arise from assay variability, purity of compounds, or differential solubilities. Methodological solutions include:

- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor studies) and validate via positive/negative controls.

- Solubility Optimization : Employ co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure bioavailability .

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to confirm activity thresholds.

Example : notes that methoxy groups enhance solubility but may reduce receptor binding affinity, necessitating SAR studies .

How can computational modeling guide the design of isoindole-benzoic acid hybrids?

Advanced Research Question

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the benzoic acid moiety and active-site residues (e.g., Arg120) .

- DFT Calculations : Analyze electron density maps to optimize substituent positions for charge transfer or steric compatibility.

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced binding to hydrophobic pockets in molecular dynamics simulations .

What environmental stability assessments are critical for this compound?

Advanced Research Question

Adopt protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

Advanced Research Question

- Purification : Use preparative HPLC with C18 columns (MeCN/H2O gradients) for high-purity isolates (>95%).

- Yield Optimization : Replace traditional coupling agents (e.g., EDCI) with polymer-supported reagents to simplify workup .

Note : highlights that prolonged reaction times (>2 h) at 45°C reduce byproduct formation .

What mechanistic insights explain the acylating activity of related phthalimide derivatives?

Basic Research Question

The 1,3-dioxoisoindoline moiety acts as an electrophilic acyl donor. In biological systems, it reacts with nucleophiles (e.g., lysine residues) via nucleophilic acyl substitution, disrupting protein function. Kinetic studies show pseudo-first-order kinetics with rate constants (k) of ~10⁻³ s⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。